N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide
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Overview
Description
N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-methoxybenzylamine with 2-bromo-3-(pyridin-2-ylmethyl)pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of N-[(3-methoxyphenyl)methyl]-2-[3-[(piperidin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide.
Substitution: Formation of nitro or bromo derivatives of the aromatic ring.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and are known for their diverse medicinal applications.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in various pharmaceutical applications.
Uniqueness
N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and pyrrolidinyl groups contribute to its versatility in chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16(21(26)24-13-17-6-5-7-19(12-17)27-2)25-11-9-18(15-25)14-23-20-8-3-4-10-22-20/h3-8,10,12,16,18H,9,11,13-15H2,1-2H3,(H,22,23)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGZYCORPVZUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)OC)N2CCC(C2)CNC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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